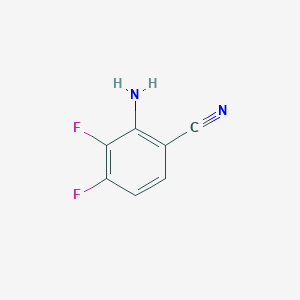

2-Amino-3,4-difluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKVPHWFIGYGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384265-40-0 | |

| Record name | 2-Amino-3,4-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Fluorinated Scaffolding

An In-depth Technical Guide to 2-Amino-3,4-difluorobenzonitrile (CAS: 1384265-40-0) for Advanced Research and Drug Development

In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic core is paramount. This compound, identified by CAS Number 1384265-40-0 , has emerged as a significant and highly versatile building block for organic synthesis.[1][2] Its structure, featuring an amino group, a nitrile moiety, and vicinal fluorine atoms, offers a unique confluence of reactivity and property-modulating effects. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this valuable intermediate, from its fundamental properties to its strategic application in complex molecular design.

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[3][4] The 3,4-difluoro substitution pattern on this benzonitrile scaffold provides a distinct electronic and steric profile, influencing the reactivity of the adjacent amino and nitrile groups and offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a starting material's physical and spectroscopic characteristics is fundamental to its effective use. While extensive experimental data for this specific isomer is not always aggregated, we can define its core properties and predict its spectroscopic signature based on established principles and data from related compounds.

Physicochemical Properties

The key physical and chemical data for this compound are summarized below. Purity levels are critical for its primary application as a pharmaceutical intermediate, with a minimum of 97% being a common specification.[2]

| Property | Value | Reference |

| CAS Number | 1384265-40-0 | [1] |

| Molecular Formula | C₇H₄F₂N₂ | [1] |

| Molecular Weight | 154.12 g/mol | |

| Appearance | Typically an off-white to light yellow solid | [1] |

| Purity | ≥97% (typical) | [1] |

| Storage Conditions | 2-8°C, under an inert atmosphere in a dark place | [1] |

Expected Spectroscopic Characterization

Validating the identity and purity of this compound requires a multi-technique spectroscopic approach.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region for the two aromatic protons. These signals would exhibit complex splitting patterns (multiplets) due to coupling with each other (ortho-coupling) and with the two adjacent fluorine atoms (H-F coupling). A broad singlet corresponding to the two protons of the amino group would also be present.

-

¹³C NMR : Seven distinct carbon signals are expected. The carbon atoms bonded to fluorine will show characteristic large one-bond C-F coupling constants. The nitrile carbon (C≡N) will appear in the typical downfield region for nitriles (approx. 115-120 ppm).

-

¹⁹F NMR : Two signals are anticipated, one for each of the non-equivalent fluorine atoms, showing coupling to each other and to nearby aromatic protons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak (M⁺) at an m/z of approximately 154, corresponding to the molecular weight of the compound.[5] The fragmentation pattern would likely involve the loss of HCN or other characteristic fragments.

Part 2: A Plausible Synthetic Pathway

While multiple synthetic routes to aminodifluorobenzonitriles exist, a common and effective strategy involves the nucleophilic aromatic substitution (SₙAr) on a more heavily fluorinated precursor. This approach is often regioselective and avoids the sometimes harsh or unpredictable conditions of other methods like the Sandmeyer reaction.[6][7]

Below is a detailed protocol for a plausible synthesis of this compound starting from 2,3,4-trifluorobenzonitrile.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Objective: To synthesize this compound by regioselective amination of 2,3,4-trifluorobenzonitrile.

Causality: The fluorine atom at the C2 position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitrile group (para) and the fluorine at C3 (meta). This makes it the most likely site for substitution by ammonia, leading to the desired product.

Materials:

-

2,3,4-Trifluorobenzonitrile (1.0 eq.)

-

Aqueous Ammonia (28-30%, excess, e.g., 10 eq.)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, dissolve 2,3,4-trifluorobenzonitrile (1.0 eq.) in DMSO.

-

Addition of Nucleophile: Carefully add an excess of aqueous ammonia (e.g., 10 eq.) to the solution.

-

Reaction: Seal the vessel and heat the mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMSO and ammonia.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Part 3: Strategic Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for constructing complex, biologically active molecules. The ortho-amino-nitrile arrangement is a classic precursor for the synthesis of a wide range of fused heterocyclic systems.

The Synthesis of Quinazoline Scaffolds

One of the most powerful applications of this intermediate is in the construction of quinazolines, a privileged scaffold found in numerous approved drugs, particularly kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib).[8] The amino group acts as a nucleophile, while the nitrile group can be induced to participate in cyclization.

A typical reaction involves condensation with a one-carbon electrophile, such as an orthoester or formamide, to construct the pyrimidine ring of the quinazoline system.

Caption: Application in the synthesis of a difluoro-quinazoline core.

This resulting difluoro-quinazoline core can then be further functionalized at various positions to develop potent and selective inhibitors for specific biological targets. The fluorine atoms at the 7 and 8 positions provide a unique vector for modulating protein-ligand interactions and improving drug-like properties.

Part 4: Safety, Handling, and Storage

As with any specialized chemical intermediate, proper handling of this compound is essential for laboratory safety. The hazard profile is generally inferred from safety data sheets of structurally similar aminofluorobenzonitriles.[9][10][11][12]

Hazard Summary

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation |

This table is a composite based on data for related compounds and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Safe Handling Practices: Avoid breathing dust.[10] Wash hands thoroughly after handling.[9] Avoid contact with eyes, skin, and clothing.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10] For long-term stability, storage at 2-8°C under an inert gas (e.g., argon or nitrogen) is recommended.[1]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular engineers in the pharmaceutical and materials science sectors. Its unique trifecta of functional groups—the reactive amine, the versatile nitrile, and the property-enhancing vicinal fluorines—provides a powerful platform for the synthesis of novel, high-value compounds. A comprehensive understanding of its properties, synthetic access, and safe handling protocols, as outlined in this guide, is the foundation for leveraging its full potential in advancing chemical innovation.

References

- 1. This compound | 1384265-40-0 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]

- 7. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 8. ossila.com [ossila.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-3,4-difluorobenzonitrile: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorination can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the repertoire of fluorinated building blocks, 2-Amino-3,4-difluorobenzonitrile emerges as a compound of significant interest. Its unique trifunctional arrangement—an aniline-like amino group, a versatile nitrile moiety, and vicinal fluorine atoms on the aromatic ring—offers a rich platform for synthetic diversification and the construction of complex molecular architectures.

This technical guide provides a comprehensive exploration of the molecular structure, synthesis, reactivity, and applications of this compound (CAS No. 1384265-40-0). Drawing upon established chemical principles and comparative data from related isomers, this document aims to equip researchers with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound is a solid, typically appearing as an off-white to pale yellow powder. The spatial arrangement of its functional groups dictates its chemical behavior. The ortho-disposed amino and nitrile groups are primed for intramolecular cyclization reactions, a key feature in the synthesis of heterocyclic systems. The electron-withdrawing nature of the two fluorine atoms and the nitrile group significantly influences the electron density of the aromatic ring and the nucleophilicity of the amino group.

| Property | Value | Source |

| CAS Number | 1384265-40-0 | |

| Molecular Formula | C₇H₄F₂N₂ | [3] |

| Molecular Weight | 154.12 g/mol | [4] |

| Appearance | Solid | - |

| Predicted XlogP | 1.7 | [3] |

| Monoisotopic Mass | 154.03426 Da | [3] |

Spectroscopic Characterization

While detailed experimental spectra for this compound are not widely available in the public domain, its spectral characteristics can be predicted based on the functional groups present.[1]

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons and a broad singlet for the amino protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the deshielding effects of the fluorine and nitrile groups and the shielding effect of the amino group.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atoms attached to the fluorine atoms will exhibit characteristic splitting due to C-F coupling. The nitrile carbon will appear in the typical downfield region for this functional group.

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands. Key vibrational frequencies are expected for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C≡N stretching of the nitrile group (a sharp, intense band around 2220-2260 cm⁻¹), and C-F stretching (in the 1000-1400 cm⁻¹ region).[1]

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154.[2]

Synthesis of this compound

A potential starting material is 3,4-difluoronitrobenzene, which can be synthesized by the nitration of 1,2-difluorobenzene.[5]

Proposed Synthetic Pathway

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3,4-difluorobenzonitrile: A Key Intermediate for Advanced Pharmaceutical Scaffolds

Abstract

2-Amino-3,4-difluorobenzonitrile is a highly valued fluorinated building block in medicinal chemistry and drug development. Its strategic substitution pattern, featuring an ortho-amino group and a nitrile moiety flanked by fluorine atoms, provides a unique scaffold for the synthesis of novel heterocyclic compounds with enhanced pharmacological properties. The presence of fluorine can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and self-validating protocols for researchers and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Aminobenzonitriles

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery. The unique electronic properties of fluorine can profoundly influence the physicochemical and biological characteristics of a compound. This compound, in particular, serves as a versatile precursor for a variety of complex molecular architectures, most notably in the synthesis of quinazoline and quinazolinone derivatives, which are core structures in numerous approved pharmaceuticals.[1][2] The ortho-positioning of the amino and nitrile groups facilitates efficient cyclization reactions, making this intermediate a cornerstone for building diverse libraries of bioactive compounds. This guide will elucidate the most practical and scientifically robust methods for the synthesis of this key intermediate.

Plausible Synthetic Pathways

Two principal retrosynthetic approaches are considered for the synthesis of this compound. The first pathway initiates from the readily available 3,4-difluoroaniline, leveraging a classic Sandmeyer reaction. The second, more contemporary approach, involves a palladium-catalyzed cyanation of a suitably protected and halogenated precursor.

Pathway 1: The Sandmeyer Reaction Approach from 3,4-Difluoroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4] This pathway is attractive due to the commercial availability of 3,4-difluoroaniline.[5]

Logical Workflow for Pathway 1:

Caption: Sandmeyer reaction pathway for this compound.

Expertise & Experience Insights: The critical step in this pathway is the diazotization of 3,4-difluoroaniline. This reaction must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent cyanation with copper(I) cyanide is typically heated to drive the reaction to completion.[6] While seemingly straightforward, the Sandmeyer reaction can sometimes be hampered by side reactions, and careful control of reaction conditions is paramount for achieving high yields.[7]

Experimental Protocol: Pathway 1

Step 1: Diazotization of 3,4-Difluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 3,4-difluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.05 eq.) in water and add it dropwise to the aniline suspension, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, heat the reaction mixture to 50-60 °C for 1-2 hours until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Pathway 2: Palladium-Catalyzed Cyanation

Modern synthetic organic chemistry often favors palladium-catalyzed cross-coupling reactions for their high functional group tolerance and milder reaction conditions compared to classical methods.[8][9] This pathway would likely involve the cyanation of a protected 2-bromo-5,6-difluoroaniline or a related halogenated precursor.

Logical Workflow for Pathway 2:

Caption: Palladium-catalyzed cyanation pathway.

Expertise & Experience Insights: The success of this pathway hinges on the judicious choice of the palladium catalyst, ligand, and cyanide source.[10] Zinc cyanide is often preferred over more toxic alkali metal cyanides due to its lower toxicity and better compatibility with a wider range of functional groups.[8] The choice of protecting group for the aniline is also critical to prevent side reactions and to direct the halogenation to the desired position. An acetyl protecting group is a common and effective choice.

Experimental Protocol: Pathway 2 (Hypothetical)

Step 1: Synthesis of N-(2-bromo-5,6-difluorophenyl)acetamide

-

Protect the amino group of 3,4-difluoroaniline by reacting it with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form N-(3,4-difluorophenyl)acetamide.

-

Brominate the resulting acetanilide at the ortho position using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

Step 2: Palladium-Catalyzed Cyanation

-

To a solution of N-(2-bromo-5,6-difluorophenyl)acetamide (1.0 eq.) in a degassed solvent (e.g., DMF or dioxane), add zinc cyanide (0.6 eq.), a palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable ligand if necessary.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.

-

Wash the organic layer with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

Hydrolyze the resulting N-(2-cyano-5,6-difluorophenyl)acetamide by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to remove the acetyl protecting group.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation and Comparison

| Parameter | Pathway 1: Sandmeyer Reaction | Pathway 2: Palladium-Catalyzed Cyanation |

| Starting Material | 3,4-Difluoroaniline | 3,4-Difluoroaniline |

| Key Reagents | NaNO₂, HCl, CuCN | Acetic anhydride, NBS, Pd(0) catalyst, Zn(CN)₂ |

| Number of Steps | 2 | 3 |

| Reaction Conditions | Low temperature (diazotization), elevated temperature (cyanation) | Generally milder, inert atmosphere required |

| Potential Yield | Moderate to Good | Good to Excellent |

| Key Advantages | Utilizes classical, well-established chemistry. | High functional group tolerance, generally higher yields. |

| Key Challenges | Stability of diazonium salt, potential side reactions. | Cost of palladium catalyst, optimization of reaction conditions. |

Conclusion and Future Perspectives

Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable and robust pathways for the synthesis of this compound. The choice of a specific route will often depend on the scale of the synthesis, the availability of reagents and equipment, and the desired purity of the final product. For large-scale industrial production, the cost-effectiveness of the Sandmeyer reaction may be advantageous. Conversely, for laboratory-scale synthesis and in the context of complex molecule synthesis where functional group tolerance is paramount, the palladium-catalyzed approach offers significant benefits.

Future research in this area may focus on the development of more efficient and environmentally benign catalytic systems for the cyanation step, potentially utilizing earth-abundant metals or photocatalytic methods. The continued demand for novel fluorinated building blocks in drug discovery will undoubtedly drive further innovation in the synthesis of this compound and its derivatives.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanation - Wikipedia [en.wikipedia.org]

- 10. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

2-Amino-3,4-difluorobenzonitrile FT-IR and mass spectrometry

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 2-Amino-3,4-difluorobenzonitrile

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable structural motifs. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound is a key exemplar of such a building block, featuring a unique convergence of an amino group, a nitrile functionality, and a difluorinated benzene ring, rendering it a versatile precursor for a diverse array of complex molecules and active pharmaceutical ingredients (APIs).[1][2]

The unambiguous structural confirmation and purity assessment of such critical starting materials are paramount to ensure the integrity, safety, and efficacy of the final products.[3] This technical guide provides a comprehensive, in-depth analysis of two core analytical techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—as applied to the characterization of this compound. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a robust and self-validating analytical workflow.

The core functional groups of this compound—a primary amine (-NH₂), a nitrile (-C≡N), and aromatic C-F bonds—each possess distinct spectroscopic signatures. This guide will elucidate how to elicit and interpret these signatures to build a cohesive and definitive analytical profile of the molecule.

Caption: Molecular structure of this compound (C₇H₄F₂N₂).

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint."[4] For this compound, FT-IR serves as a primary method to confirm the simultaneous presence of the amine, nitrile, and fluorinated aromatic moieties.

Experimental Protocol: KBr Pellet Method

This protocol describes a self-validating system for obtaining a high-quality solid-state FT-IR spectrum. The causality behind each step is critical for ensuring data integrity.

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology:

-

Material Preparation: Gently grind ~100-200 mg of high-purity, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Causality: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹). It must be desiccated (e.g., dried in an oven at 110°C for several hours) as absorbed water will show strong O-H bands and obscure the spectrum.

-

Homogenization: Add 1-2 mg of this compound to the ground KBr. Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. Causality: Uniform particle size and distribution are essential to minimize light scattering (the Christiansen effect) and produce a flat baseline.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure using a hydraulic press (typically 8-10 metric tons) for several minutes. Causality: The pressure causes the KBr to flow and fuse, trapping the analyte molecules in the KBr matrix to form a solid, transparent, or translucent disc.

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

First, run a background spectrum of the empty sample chamber. Causality: This measures the spectral contributions of atmospheric CO₂ and water vapor, which can then be digitally subtracted from the sample spectrum.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The standard acquisition range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Interpretation: Characteristic Vibrational Modes

The FT-IR spectrum of this compound is interpreted by assigning observed absorption bands to the vibrational modes of its specific functional groups. The expected frequencies, based on established correlation tables and data from analogous compounds, are summarized below.[1][5][6]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Rationale & Commentary |

| 3480 - 3300 | Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | Medium, Sharp (two bands) | The presence of two distinct peaks in this region is a hallmark of a primary (-NH₂) amine.[1] Hydrogen bonding in the solid state may cause broadening. |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Weak to Medium | These absorptions occur at a slightly higher frequency than alkane C-H stretches, confirming the presence of hydrogens on an sp²-hybridized carbon framework.[4] |

| 2260 - 2220 | Nitrile (-C≡N) | C≡N Stretch | Strong, Sharp | This is a highly characteristic and reliable absorption for the nitrile group due to the large change in dipole moment during the stretch. Its position can be influenced by conjugation.[1][5] |

| 1640 - 1550 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium to Strong | This bending vibration provides secondary confirmation of the primary amine group. |

| 1610 - 1450 | Aromatic Ring | C=C Stretch | Medium (multiple bands) | The aromatic ring exhibits several skeletal stretching vibrations in this region. The specific pattern can be complex but confirms the benzene core. |

| 1400 - 1100 | Aryl-Fluorine | C-F Stretch | Strong to Very Strong | The C-F stretching vibration gives rise to very intense absorptions. The presence of two fluorine atoms will likely result in multiple strong bands in this region, providing definitive evidence of fluorination.[5] |

| 900 - 690 | Aromatic C-H | C-H Out-of-Plane Bend | Medium to Strong | The position of these bands is often diagnostic of the substitution pattern on the benzene ring. |

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS is crucial for confirming the molecular formula and providing structural insights through the analysis of fragmentation patterns. Electron Ionization (EI) is a common and effective method for this type of small molecule analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal platform for this analysis, as the gas chromatograph separates the analyte from volatile impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.

Caption: Experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Inject 1 µL of the sample solution into the heated GC inlet (~250°C), where it is rapidly vaporized.

-

Carrier Gas: An inert carrier gas, typically Helium, transports the vaporized sample onto the analytical column.

-

Column: A capillary column (e.g., a 30m DB-5ms) separates the components based on their boiling points and interactions with the stationary phase.

-

Oven Program: A temperature program (e.g., start at 50°C, ramp at 10°C/min to 280°C) is used to ensure efficient separation and elution of the analyte. Causality: The temperature ramp allows compounds with different volatilities to elute at distinct retention times.

-

-

MS Detection (EI Mode):

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•). Causality: 70 eV is a standard energy that provides sufficient energy for reproducible fragmentation and is high enough to minimize variations in spectra between instruments.

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragment ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The instrument scans a mass range (e.g., 35-350 amu) to build the mass spectrum.

-

Data Interpretation: Molecular Ion and Fragmentation

The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.

-

Molecular Ion (M⁺•): The molecular formula C₇H₄F₂N₂ gives an exact mass of approximately 154.03 Da.[7] The highest m/z peak corresponding to the intact molecule will appear at m/z 154. The presence of two nitrogen atoms adheres to the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[8] The aromatic ring helps to stabilize the molecular ion, so this peak is expected to be reasonably intense.[9]

-

Isotopic Peaks: Fluorine is monoisotopic (¹⁹F), and the natural abundances of ¹³C, ²H, and ¹⁵N are low. Therefore, no significant M+1 or M+2 peaks from isotopic distribution are expected, unlike compounds containing chlorine or bromine.[10][11]

Predicted Fragmentation Pathways:

The fragmentation of this compound will be governed by the relative stability of the resulting ions and neutral losses.

| m/z Value | Proposed Fragment | Neutral Loss | Rationale & Commentary |

| 154 | [C₇H₄F₂N₂]⁺• | (None) | Molecular Ion (M⁺•) . Confirms the molecular weight of the compound. |

| 153 | [C₇H₃F₂N₂]⁺ | H• | Loss of a hydrogen radical is a common initial fragmentation step for many organic molecules.[8] |

| 127 | [C₆H₄F₂N]⁺ | HCN | A characteristic fragmentation pathway for benzonitriles is the loss of hydrogen cyanide, a stable neutral molecule.[1][12] |

| 108 | [C₅H₂F₂]⁺• | HCN, NH₂•, H• | Further fragmentation following initial losses can lead to a variety of smaller ions. |

| 135 | [C₇H₄FN₂]⁺ | F• | While the C-F bond is strong, loss of a fluorine radical is a possible fragmentation pathway for polyfluorinated aromatic compounds.[9] |

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and comprehensive analytical framework for the characterization of this compound. FT-IR offers definitive, non-destructive confirmation of the essential functional groups—the dual N-H stretches of the primary amine, the sharp C≡N stretch of the nitrile, and the strong C-F absorptions of the difluorinated ring. This creates a unique spectral fingerprint for rapid identification.

Complementing this, mass spectrometry confirms the compound's elemental composition through the accurate determination of its molecular weight via the molecular ion peak. The predictable fragmentation patterns, such as the characteristic loss of HCN, provide corroborating structural evidence. Together, these two techniques form a self-validating system that is essential for quality control, ensuring the identity and integrity of this vital chemical building block for professionals in research and drug development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. 2-Amino-4,6-difluorobenzonitrile | C7H4F2N2 | CID 15907548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GCMS Section 6.17 [people.whitman.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3,4-difluorobenzonitrile

Introduction

2-Amino-3,4-difluorobenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, drug development, and materials science.[1] Its unique molecular architecture, featuring an amino group, a nitrile functionality, and vicinal fluorine atoms on the benzene ring, makes it a versatile synthetic building block. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering valuable insights for researchers and scientists engaged in its use.

It is important to note that while information on aminodifluorobenzonitrile isomers is available, specific experimental data for this compound is not widely published. Therefore, this guide combines available data with well-established principles of physical organic chemistry to provide a robust profile of the compound.

Molecular Structure and Properties

The foundational characteristics of this compound are summarized below.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | PubChem |

| CAS Number | 145349-59-1, 1384265-40-0 | [2] |

| Molecular Formula | C₇H₄F₂N₂ | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| Appearance | White to off-white solid (Predicted) | Inferred from isomers |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Note: The existence of multiple CAS numbers may indicate different suppliers or batches, and it is recommended to verify the specific CAS number with the supplier.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the two aromatic protons and the amino group protons. The chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing nitrile and fluorine groups. The amino protons will likely appear as a broad singlet.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached fluorine atoms, exhibiting characteristic carbon-fluorine coupling constants (J-coupling). The carbon atom of the nitrile group will appear at a downfield chemical shift.[3]

¹⁹F NMR Spectroscopy

Fluorine-19 NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms, with coupling between them.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrational frequencies include:[3]

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C≡N stretching: A sharp, intense band around 2220-2260 cm⁻¹.

-

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of 154.12. The fragmentation pattern will likely involve the loss of small molecules such as HCN.[3]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three key functional groups: the amino group, the nitrile group, and the difluorinated aromatic ring.

Reactivity of the Amino Group

The amino group is a nucleophilic center and can participate in a variety of reactions, including acylation, alkylation, and diazotization. The electron-withdrawing effect of the adjacent fluorine atom and the nitrile group will decrease the basicity and nucleophilicity of the amino group compared to aniline.

Reactivity of the Nitrile Group

The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions. The electron-withdrawing nature of the fluorine atoms may enhance the electrophilicity of the nitrile carbon, potentially facilitating nucleophilic attack.[4]

Reactivity of the Aromatic Ring

The fluorine atoms and the nitrile group are deactivating towards electrophilic aromatic substitution, while the amino group is a strong activating group. The interplay of these electronic effects will govern the regioselectivity of substitution reactions on the aromatic ring. The presence of fluorine atoms also makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions activated by the electron-withdrawing groups.

Caption: Key reactivity centers of this compound.

Potential Applications in Drug Discovery and Development

The aminobenzonitrile scaffold is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocycles, many of which form the core of biologically active molecules.[4] A prominent application is the construction of quinazoline derivatives, which are prevalent in numerous approved drugs.[4] The ortho-disposed amino and nitrile groups in this compound make it an ideal precursor for the synthesis of various fused heterocyclic systems.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Disclaimer: This proposed synthetic pathway is for illustrative purposes only and has not been experimentally validated for this compound. Researchers should conduct their own optimization and safety assessments before attempting this synthesis.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for closely related aminodifluorobenzonitrile isomers should be followed. These compounds are generally considered hazardous.

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

For detailed safety information, it is imperative to consult the safety data sheet provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery and materials science. While a comprehensive set of experimental data for this specific isomer is not yet widely available in the public domain, this guide provides a foundational understanding of its predicted physical and chemical properties, potential reactivity, and safe handling procedures based on the current body of scientific knowledge. As research involving this compound progresses, a more detailed experimental profile is expected to emerge.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H4F2N2 | CID 71651683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of 2-Amino-3,4-difluorobenzonitrile

An In-depth Technical Guide to the Reactivity Profile of 2-Amino-3,4-difluorobenzonitrile

Abstract

This compound (CAS No. 1384265-40-0) is a strategically important building block in medicinal chemistry and materials science.[1] The presence of vicinal fluorine atoms, an ortho-amino group, and a nitrile functionality on a benzene scaffold imparts a unique and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electronic properties and the reactivity of its distinct functional groups. We will explore the interplay of substituent effects, delve into key synthetic transformations such as heterocycle formation, and provide field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this valuable intermediate.

Introduction and Molecular Overview

This compound is a fluorinated aromatic compound whose value lies in the strategic arrangement of its functional groups. The ortho-amino benzonitrile framework is a classic precursor for the synthesis of fused heterocyclic systems, most notably quinazolines, which are prevalent scaffolds in numerous approved pharmaceuticals.[2][3] The incorporation of two fluorine atoms onto the aromatic ring is a widely used strategy in drug design to modulate key properties such as metabolic stability, lipophilicity (logP), and binding affinity to biological targets.[4] This guide will elucidate how the specific 3,4-difluoro substitution pattern governs the molecule's chemical behavior, providing a predictive framework for its application in complex synthetic endeavors.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a starting material's physical and spectroscopic properties is fundamental to its effective use. While extensive experimental data for this specific isomer is not widely published, key properties can be summarized.[4]

| Property | Value / Expected Characteristics | Source |

| CAS Number | 1384265-40-0 | |

| Molecular Formula | C₇H₄F₂N₂ | |

| Molecular Weight | 154.12 g/mol | |

| Appearance | Off-white to white solid | |

| Purity | Typically ≥97-99% | |

| Storage | 2-8°C, under inert atmosphere, protected from light | |

| ¹H NMR | Aromatic region expected to show complex splitting patterns due to H-F and H-H coupling. A broad singlet for the -NH₂ protons is anticipated. | Predicted[4] |

| ¹³C NMR | Seven distinct signals are expected. Carbons bonded to fluorine will appear as doublets due to C-F coupling. The nitrile carbon (C≡N) will be significantly downfield. | Predicted[4] |

| IR Spectroscopy | Characteristic absorption bands: N-H stretching (two bands, ~3300-3500 cm⁻¹), sharp C≡N stretching (~2220-2260 cm⁻¹), and strong C-F stretching (~1000-1400 cm⁻¹). | Predicted[4] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 154. Fragmentation may include the loss of HCN. | Predicted[4] |

Core Reactivity Principles: The Interplay of Substituent Effects

The reactivity of this compound is dictated by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile (-C≡N) and fluorine (-F) substituents.

-

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group via resonance (+R effect).

-

Nitrile Group (-C≡N): A deactivating, meta-directing group via induction (-I) and resonance (-R).

-

Fluorine Atoms (-F): Strongly deactivating via induction (-I) but weakly activating and ortho-, para-directing via resonance (+R). The inductive effect is dominant.

The vicinal arrangement of the fluorine atoms at positions 3 and 4 creates a significant dipole and inductively withdraws electron density from the aromatic ring, influencing the nucleophilicity of the amino group and the electrophilicity of the ring carbons.

Caption: Electronic influence of functional groups on the aromatic ring.

Reactivity at Key Functional Groups

The Amino Group: A Versatile Nucleophile

Despite the electron-withdrawing effect of the adjacent fluorine atoms, which slightly reduces its basicity, the amino group remains the primary center for nucleophilic reactions.[5][6]

-

Acylation: Readily reacts with acyl chlorides and anhydrides to form the corresponding amides. This can be a crucial protecting group strategy or a step in building more complex molecular architectures.

-

Alkylation: Can undergo N-alkylation, though selectivity (mono- vs. di-alkylation) can be challenging to control.

-

Diazotization: Can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions. However, care must be taken, as intramolecular reactions or substitution of activated fluorine atoms can occur under certain conditions.[7][8]

The Nitrile Group: Gateway to Diverse Functionalities

The nitrile group is a robust and versatile functional handle. The electron-withdrawing nature of the fluorinated ring can increase the electrophilicity of the nitrile carbon.[5]

-

Hydrolysis: Can be hydrolyzed to a primary amide or further to a carboxylic acid under strong acidic or basic conditions, typically requiring heat.[5][9]

-

Reduction: Can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation (e.g., Raney Nickel), providing a flexible linker.[10]

-

Cycloaddition & Annulation: The nitrile group is a key participant in cyclization reactions. In concert with the ortho-amino group, it enables the construction of various nitrogen-containing heterocycles. This is its most significant application.

Premier Synthetic Application: Synthesis of Quinazoline Derivatives

The ortho-amino benzonitrile motif is an ideal precursor for constructing the quinazoline ring system, a privileged scaffold in medicinal chemistry.[3] A highly efficient method involves the acid-mediated [4+2] annulation with N-substituted cyanamides or other suitable C1-N synthons.[2][11]

The reaction proceeds via the initial formation of an amidine intermediate from the reaction of the amino group with the cyanamide, followed by an intramolecular cyclization where the newly formed amine attacks the electrophilic nitrile carbon.

Caption: Workflow for the synthesis of quinazoline derivatives.

Detailed Experimental Protocol: Synthesis of a 7,8-difluoro-quinazolin-4-amine Derivative

This protocol is adapted from established procedures for the synthesis of 2-aminoquinazolines from ortho-amino benzonitriles and serves as a representative example of the core reactivity of the target molecule.[11]

Objective: To synthesize an N-benzyl-7,8-difluoroquinazolin-4-amine derivative via acid-mediated annulation.

Materials:

-

This compound (1.0 eq)

-

N-Benzylcyanamide (1.2 eq)

-

Anhydrous 1,4-Dioxane

-

Hydrochloric acid (4 M in 1,4-dioxane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 154.12 mg).

-

Add N-benzylcyanamide (1.2 mmol, 158.6 mg).

-

Add anhydrous 1,4-dioxane (5.0 mL) to dissolve the reagents.

-

Acid Addition: While stirring, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol, 0.375 mL) dropwise.

-

Reaction: Securely seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath or heating block. Maintain this temperature for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic (~8-9).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers, wash with brine (1 x 25 mL) to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, typically using a gradient of petroleum ether/ethyl acetate, to afford the pure quinazoline product.

Self-Validation: The structure of the final product must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the successful synthesis.[11]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[6]

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

Conclusion

This compound presents a rich and predictable reactivity profile governed by the electronic contributions of its amino, difluoro, and nitrile substituents. Its primary utility lies in its capacity as a precursor for complex heterocyclic systems, particularly in the construction of fluorinated quinazolines. The amino group serves as the principal nucleophilic center, while the nitrile group is an essential electrophilic partner in cyclization reactions. A thorough understanding of these principles, as outlined in this guide, enables the rational design of synthetic routes for the development of novel pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. ossila.com [ossila.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]

- 8. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 2-Amino-3,4-difluorobenzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-3,4-difluorobenzonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences process development, formulation, and bioavailability. This compound is a key building block in medicinal chemistry, valued for the strategic introduction of fluorine atoms to modulate the properties of target molecules.[1] Despite its importance, comprehensive solubility data in common organic solvents is not widely published. This technical guide provides a robust framework for systematically determining and understanding the solubility of this compound. We present a detailed theoretical background, a validated experimental protocol based on the gold-standard shake-flask method, a validated analytical procedure using High-Performance Liquid Chromatography (HPLC), and a framework for data analysis. This document serves as a comprehensive resource for researchers, process chemists, and formulation scientists in the pharmaceutical industry.

Introduction: The Strategic Importance of this compound

This compound is a fluorinated aromatic compound of significant interest in drug discovery and development. Its structure, featuring an amino group, a nitrile functionality, and vicinal fluorine atoms on the benzene ring, makes it a versatile precursor for a variety of heterocyclic scaffolds central to medicinal chemistry. The incorporation of fluorine is a well-established strategy to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

The solubility of an intermediate like this compound is a paramount consideration for several reasons:

-

Process Chemistry: Solubility data dictates the choice of solvents for reaction media, influencing reaction kinetics, yield, and impurity profiles. It is also critical for designing crystallization and purification steps.

-

Formulation Development: For an API, solubility is a key determinant of its dissolution rate and subsequent bioavailability.[2][3] Understanding the solubility behavior in various excipients and solvent systems is fundamental to designing effective dosage forms.

-

Preclinical Studies: Early-stage in vitro and in vivo studies require the compound to be in solution, making solubility in biocompatible solvents like DMSO and ethanol a prerequisite.[4]

This guide provides the scientific rationale and detailed methodologies required to generate high-quality, reproducible solubility data for this compound.

Physicochemical Profile and Its Influence on Solubility

While specific experimental data for this compound is sparse, its structural features allow for an expert assessment of its likely solubility behavior.

-

Molecular Structure: C₇H₄F₂N₂

-

Molecular Weight: 154.12 g/mol [5]

-

Key Functional Groups:

-

Primary Amine (-NH₂): Capable of acting as a hydrogen bond donor and acceptor.

-

Nitrile (-C≡N): A polar group that acts as a hydrogen bond acceptor.

-

Difluorinated Benzene Ring: The two electron-withdrawing fluorine atoms increase the polarity of the C-F bonds but also contribute to the molecule's overall lipophilicity and potential for specific interactions (e.g., halogen bonding).

-

The presence of both hydrogen bond donors and acceptors suggests that this compound will exhibit favorable solubility in polar protic and aprotic solvents. Its aromatic nature also implies some solubility in nonpolar aromatic solvents like toluene, likely through pi-pi stacking interactions.

Experimental Design for Solubility Determination

A systematic approach to solubility determination involves a carefully selected range of solvents and a robust, validated methodology to ensure the measurement of true thermodynamic equilibrium solubility.

Rationale for Solvent Selection

To build a comprehensive solubility profile, a diverse set of organic solvents should be chosen, spanning a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical processing.

| Solvent | Class | Polarity Index (Snyder) | Dielectric Constant (ε at 20°C) | Rationale for Inclusion |

| Methanol | Polar Protic | 5.1 | 33.0 | Common protic solvent, hydrogen bond donor/acceptor. |

| Ethanol | Polar Protic | 4.3 | 24.5 | Widely used in pharma, slightly less polar than methanol. |

| Isopropanol | Polar Protic | 3.9 | 19.9 | Common secondary alcohol solvent. |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Dipolar aprotic solvent, common in chromatography. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Common ketone solvent, hydrogen bond acceptor. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Common ester solvent, moderate polarity. |

| Toluene | Nonpolar Aromatic | 2.4 | 2.4 | Represents nonpolar aromatic systems, pi-pi interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | Cyclic ether, good for dissolving a wide range of compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Highly polar aprotic solvent, often used for stock solutions.[4] |

Proposed Methodology: Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility.[6] It involves agitating an excess of the solid compound in the solvent at a constant temperature for a sufficient duration to reach equilibrium.

References

- 1. nbinno.com [nbinno.com]

- 2. rheolution.com [rheolution.com]

- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. 2-Amino-4,6-difluorobenzonitrile | C7H4F2N2 | CID 15907548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

The Strategic Utility of 2-Amino-3,4-difluorobenzonitrile: A Fluorinated Synthon for Advanced Chemical Synthesis

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational design. This in-depth technical guide focuses on 2-Amino-3,4-difluorobenzonitrile, a versatile fluorinated building block whose unique substitution pattern offers a confluence of reactivity and desirable physicochemical properties. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, spectroscopic characterization, reactivity, and applications, with a focus on enabling the synthesis of complex molecular architectures.

Introduction: The Advantage of Fluorine in Molecular Design

The introduction of fluorine into organic molecules can profoundly alter their biological and physical properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased lipophilicity, and altered pKa values, all of which are critical parameters in drug design. This compound emerges as a particularly valuable synthon, offering a unique arrangement of an amino group, a nitrile functionality, and vicinal fluorine atoms on an aromatic ring. This trifecta of functional groups provides a rich platform for a diverse array of chemical transformations, making it a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a starting material is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound [4]

| Property | Value |

| CAS Number | 1384265-40-0 |

| Molecular Formula | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol |

| Appearance | Off-white solid |

| Purity | ≥ 97% |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light |

Spectroscopic Characterization

While extensive, publicly available experimental spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and data from isomeric and related compounds.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to exhibit signals for the two aromatic protons and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrile and fluorine substituents. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbons attached to fluorine will show characteristic splitting (C-F coupling). The chemical shifts will be influenced by the electronic effects of all substituents.[7][8][9]

-

FTIR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the sharp and intense C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-F stretching vibrations (in the 1000-1400 cm⁻¹ region).[10][11]

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. Fragmentation patterns would likely involve the loss of HCN or radicals related to the amino and fluoro substituents.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, often starting from commercially available fluorinated precursors. A common and industrially relevant approach involves the nucleophilic aromatic substitution (SNAr) of a more highly fluorinated precursor.

Synthetic Pathway: Nucleophilic Aromatic Substitution

A plausible and efficient route to this compound involves the selective amination of a trifluorobenzonitrile precursor. The electron-withdrawing nature of the nitrile group and the additional fluorine atoms activate the aromatic ring towards nucleophilic attack.

Diagram 1: Conceptual Synthetic Pathway for this compound

Caption: Conceptual workflow for the synthesis of this compound via selective amination.

Experimental Protocol: Conceptual Amination of 2,3,4-Trifluorobenzonitrile

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve 2,3,4-trifluorobenzonitrile (1.0 eq.) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

-

Reagent Addition: Introduce a source of ammonia. This can be aqueous ammonia or ammonia gas bubbled through the solution. An excess of the ammonia source is typically used.

-

Reaction Conditions: Heat the sealed reaction vessel to a temperature typically ranging from 80 to 150 °C. The reaction progress should be monitored by an appropriate analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO or NMP are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution, especially given the strength of the C-F bond.

-

Pressure Vessel: A sealed vessel is used to maintain the concentration of the volatile ammonia reagent and to allow the reaction to be heated above the boiling point of the solvent if necessary.

Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound dictates its reactivity and makes it a versatile precursor for a variety of complex molecules, particularly heterocyclic systems.

Cyclization Reactions for Heterocycle Synthesis

The ortho-positioning of the amino and nitrile groups makes this molecule an ideal substrate for cyclization reactions to form fused heterocyclic systems, most notably quinazolines and their derivatives.[12][13][14][15]

Diagram 2: General Scheme for Quinazoline Synthesis

Caption: General workflow for the synthesis of difluorinated quinazolinones from this compound.

These quinazoline scaffolds are prevalent in a wide range of biologically active compounds, including kinase inhibitors used in oncology.[16]

Cross-Coupling Reactions

The amino group can be a directing group or can be transformed into other functionalities (e.g., a halide via a Sandmeyer reaction) to enable participation in palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Transformation of the amino group to a halide would allow for the introduction of aryl or heteroaryl substituents via Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.

-

Buchwald-Hartwig Amination: While the molecule already possesses an amino group, derivatization of the aromatic ring with a halide would open up possibilities for Buchwald-Hartwig amination to introduce a second, different nitrogen-based substituent.

Sandmeyer Reaction

The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens (Cl, Br, I), hydroxyl, and cyano groups, via the Sandmeyer reaction.[17] This allows for further functionalization of the aromatic ring.

Diagram 3: Reactivity Manifold of this compound

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 7. mdpi.com [mdpi.com]

- 8. 2-Fluorobenzonitrile(394-47-8) 13C NMR spectrum [chemicalbook.com]

- 9. 2,3-Difluorobenzonitrile(21524-39-0) 13C NMR [m.chemicalbook.com]

- 10. asianjournalofphysics.com [asianjournalofphysics.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-3,4-difluorobenzonitrile

Introduction: The Strategic Importance of 2-Amino-3,4-difluorobenzonitrile in Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and modulated pKa values.[1] Fluorinated heterocyclic compounds are particularly prominent in pharmaceuticals, with a significant number of FDA-approved drugs featuring these structural motifs.[1][2] this compound is a key building block in this field, offering a unique combination of reactive functional groups—an amino group, a nitrile, and a difluorinated aromatic ring—that make it a versatile precursor for a variety of heterocyclic scaffolds.[3]

The strategic placement of the fluorine atoms at the 3- and 4-positions, and the amino and cyano groups ortho to each other, creates a unique electronic and steric environment. The electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the ortho-amino group, a critical consideration when designing cyclization reactions.[4] This guide provides in-depth technical details and practical, field-proven protocols for the synthesis of medicinally relevant heterocyclic compounds, such as quinazolines, from this valuable starting material.

Core Principles of Cyclization Reactions with this compound

The primary synthetic utility of this compound lies in its ability to undergo cyclization reactions to form fused heterocyclic systems. The ortho-disposed amino and cyano groups are perfectly positioned to act as a "one-two punch" in forming a new ring. The general principle involves the initial reaction of the amino group with an electrophilic partner, followed by an intramolecular cyclization involving the nitrile group.

The key to success in these reactions is overcoming the reduced nucleophilicity of the amino group due to the adjacent fluorine atom. This often requires elevated temperatures, the use of acid or base catalysts, or highly reactive electrophiles to drive the reaction to completion.

Synthesis of 7,8-Difluoro-4-iminoquinazolines: An Acid-Mediated Annulation Approach